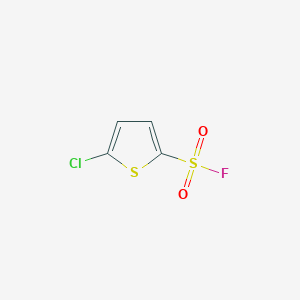

2-Thiophenesulfonyl fluoride, 5-chloro-

描述

Significance of Sulfonyl Fluorides in Modern Organic Synthesis

Sulfonyl fluorides have emerged as pivotal building blocks and synthetic intermediates in contemporary organic synthesis, materials science, and drug discovery. thieme-connect.com Their growing prominence is largely due to a unique balance of stability and reactivity. thieme-connect.com Compared to their more traditional sulfonyl chloride counterparts, sulfonyl fluorides exhibit greater thermal and chemical robustness, being more resistant to hydrolysis and thermolysis. nih.gov This enhanced stability allows for their use under a wider range of reaction conditions.

Despite their stability, the sulfur(VI)-fluoride (S-F) bond can be reliably activated for nucleophilic exchange, making them effective electrophiles. acs.org This reactivity is the cornerstone of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a concept introduced by Sharpless and coworkers that has become a new-generation "click chemistry". ccspublishing.org.cn SuFEx reactions enable the efficient and reliable formation of diverse molecular connections with various nucleophiles, including alcohols, amines, and silyl (B83357) ethers, to create sulfonamides, sulfonate esters, and other sulfonyl-containing compounds. thieme-connect.comccspublishing.org.cn

The biocompatibility and specific reactivity profile of sulfonyl fluorides have also established them as privileged "warheads" in chemical biology. rsc.org They can covalently modify specific amino acid residues in proteins—such as serine, threonine, lysine (B10760008), and tyrosine—making them invaluable tools for developing covalent enzyme inhibitors and chemical probes for target identification and validation. acs.orgrsc.org

Table 1: Key Attributes of Sulfonyl Fluorides in Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reactivity | Serve as effective S(VI) electrophiles for defluorinative ligations. | researchgate.netresearchgate.net |

| Stability | More robust against hydrolysis and thermolysis compared to sulfonyl chlorides. | nih.gov |

| SuFEx Chemistry | A key component in SuFEx click chemistry for modular molecular assembly. | ccspublishing.org.cnresearchgate.net |

| Applications | Used in organic synthesis, drug discovery, materials science, and chemical biology. | thieme-connect.comacs.org |

| Biological Role | Act as covalent probes and inhibitors for various amino acid residues. | ccspublishing.org.cnrsc.org |

Overview of Thiophene-Based Scaffolds in Chemical Sciences

Thiophene (B33073), a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone scaffold in medicinal chemistry and materials science. nih.govresearchgate.net Its ring system is considered a "privileged pharmacophore," meaning it is a common feature in many biologically active compounds and approved drugs. nih.govrsc.org The thiophene moiety is an isostere of the benzene (B151609) ring, allowing it to mimic phenyl groups in interactions with biological targets while often improving pharmacokinetic properties. researchgate.net

The electron-rich nature of the thiophene ring and the ability of its sulfur atom to engage in hydrogen bonding contribute to its capacity to interact with a wide array of biological targets. nih.govresearchgate.net Consequently, thiophene derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. researchgate.netcognizancejournal.com As of a recent analysis, 26 drugs approved by the USFDA contain a thiophene ring system, highlighting its significance in drug discovery. nih.gov

Beyond medicine, thiophene-based structures are integral to materials science, particularly in the development of organic light-emitting diodes (OLEDs) and conductive polymers, owing to their favorable electronic properties. cognizancejournal.com The versatility of the thiophene ring allows for synthetic modifications at various positions, enabling chemists to fine-tune the steric and electronic properties of molecules for specific applications. nih.gov

Contextualization of 2-Thiophenesulfonyl Fluoride, 5-chloro- as a Key Intermediate

2-Thiophenesulfonyl fluoride, 5-chloro- integrates the advantageous properties of both the sulfonyl fluoride group and the chlorinated thiophene scaffold, positioning it as a valuable chemical intermediate. The presence of the sulfonyl fluoride moiety makes this compound a SuFExable linker, suitable for click chemistry applications. celluars.comcenmed.com It can be used to connect the 5-chlorothiophene unit to other molecules, such as proteins or nucleic acids, through the formation of stable sulfonyl linkages. celluars.comcenmed.com

The chlorine atom at the 5-position of the thiophene ring further modulates the electronic properties of the molecule and provides an additional site for synthetic modification, for instance, through cross-coupling reactions. The related compound, 5-chloro-2-thiophenesulfonyl chloride, is known to be a key intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly in the creation of sulfonamide-based drugs. chemimpex.comontosight.ai By analogy, 5-chloro-2-thiophenesulfonyl fluoride serves a similar role but with the distinct advantages of the sulfonyl fluoride group, namely higher stability and orthogonal reactivity compatible with SuFEx protocols.

This compound therefore serves as a bifunctional building block. The sulfonyl fluoride group provides a reliable handle for covalent conjugation, while the 5-chlorothiophene core acts as a biologically relevant scaffold that can be further elaborated, making it a strategic tool for researchers in drug discovery and chemical biology.

Table 2: Properties of 2-Thiophenesulfonyl fluoride, 5-chloro-

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₄H₂ClFO₂S₂ | celluars.com |

| Molecular Weight | 200.64 g/mol | celluars.com |

| CAS Number | 108158-05-0 | celluars.com |

| Physical Form | Liquid | celluars.com |

| Key Functional Groups | Sulfonyl fluoride, Thiophene, Chloro group |

| Primary Application | Click Chemistry Linker / Chemical Intermediate | celluars.comcenmed.com |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 2-Thiophenesulfonyl fluoride, 5-chloro- |

| 5-chloro-2-thiophenesulfonyl chloride |

Structure

3D Structure

属性

IUPAC Name |

5-chlorothiophene-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClFO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQCGAGVTAESGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClFO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108158-05-0 | |

| Record name | 108158-05-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Insights into the Chemical Reactivity of 2 Thiophenesulfonyl Fluoride, 5 Chloro

Nucleophilic Substitution at the Sulfonyl Sulfur Center

The sulfur atom in 2-thiophenesulfonyl fluoride (B91410), 5-chloro- is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. The reactivity of this center is modulated by the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the thiophene (B33073) ring.

Kinetic Investigations with Diverse Nucleophiles (Anionic and Neutral)

Kinetic studies on the reactions of substituted thiophene-2-sulfonyl halides, including the 5-chloro derivative, with various anionic and neutral nucleophiles have been conducted to probe the underlying reaction mechanisms. The rates of these reactions are influenced by the nucleophilicity of the attacking species. For instance, more potent nucleophiles generally lead to faster reaction rates.

The hydrolysis of substituted thiophene-2-sulfonyl fluorides in water has been a subject of detailed kinetic analysis. The reaction rates are sensitive to the substituents on the thiophene ring, with the 5-chloro group playing a significant role in modulating the reactivity of the sulfonyl fluoride moiety.

Table 1: Representative Kinetic Data for Nucleophilic Substitution of Substituted Thiophene-2-sulfonyl Halides

| Substituent | Nucleophile | Solvent | Relative Rate Constant |

| 5-Cl | H₂O | Water | Varies with mechanism |

| 5-Cl | Aniline (B41778) | Water | Data not specified |

| 5-Cl | Pyridine | Water | Data not specified |

| 5-Cl | Imidazole | Water | Data not specified |

| 5-Cl | OH⁻ | Water | Data not specified |

Elucidation of Reaction Mechanisms: Sₙ1, Sₙ2, and Sₐn Pathways

The mechanism of nucleophilic substitution at the sulfonyl sulfur of 2-thiophenesulfonyl fluoride, 5-chloro- is not singular but rather exists on a continuum between several idealized pathways: the unimolecular dissociative (Sₙ1), the bimolecular associative (Sₙ2), and the stepwise addition-elimination (Sₐn) mechanisms. The operative pathway is dependent on factors such as the nucleophile, the leaving group, and the substituents on the thiophene ring.

For reactions of thiophene-2-sulfonyl halides, the data are often consistent with an Sₙ2-type mechanism that can shift towards an Sₙ1 or Sₐn process. A key indicator of the mechanistic landscape is the nature of the Hammett plot, which for the hydrolysis of substituted thiophene-2-sulfonyl fluorides is U-shaped. This curvature suggests a change in the transition state structure and potentially the mechanism, as the electronic nature of the substituent on the thiophene ring is varied.

Influence of Substituent Effects on Reaction Dynamics (Hammett Analysis)

The Hammett analysis, which correlates reaction rates with substituent constants (σ), provides valuable insights into the electronic effects on the reactivity of 2-thiophenesulfonyl fluoride, 5-chloro-. For the hydrolysis of substituted thiophene-2-sulfonyl fluorides, a U-shaped Hammett plot is observed. This is in contrast to the approximately linear Hammett correlations found for the reactions of the corresponding sulfonyl chlorides with neutral nucleophiles like aniline, pyridine, and imidazole.

The upward curvature in the Hammett plot for the hydrolysis of the fluorides indicates that both electron-donating and electron-withdrawing substituents accelerate the reaction relative to the unsubstituted compound. This behavior is rationalized by a shift in the transition state structure. Electron-donating groups can stabilize a more Sₙ1-like transition state with significant positive charge development on the sulfur atom, while electron-withdrawing groups favor a more Sₐn-like or tight Sₙ2 transition state where bond formation is more advanced. The 5-chloro substituent, being electron-withdrawing, places this compound on the side of the Hammett plot where the reaction is accelerated by stabilization of a more electron-rich transition state.

Table 2: Hammett Substituent Constants (σ) for Selected Groups on the Thiophene Ring

| Substituent | σ value |

| 5-CH₃ | -0.33 |

| H | 0 |

| 5-Cl | +0.27 |

| 5-NO₂ | +0.78 |

Note: This table provides standard Hammett constants for context in understanding the electronic effects discussed.

Role of Solvent Polarity and Solvation in Reaction Rates

Solvent polarity plays a crucial role in the kinetics of nucleophilic substitution at the sulfonyl sulfur. For the hydrolysis of substituted thiophene-2-sulfonyl halides, changes in the solvent composition, such as moving from water to water-acetone mixtures, can significantly alter the reaction rates and even the shape of the Hammett plots.

Increasing the proportion of the less polar solvent, acetone, in the reaction medium generally leads to a decrease in the hydrolysis rates. This is because polar solvents like water are more effective at stabilizing charged transition states and intermediates, which are common in both Sₙ1 and Sₐn pathways. Furthermore, solvent changes can shift the minimum of the curved Hammett plot for the hydrolysis of related sulfonyl chlorides, indicating a change in the transition state structure and the balance between bond-making and bond-breaking processes. It is expected that 2-thiophenesulfonyl fluoride, 5-chloro- would exhibit similar sensitivity to solvent polarity.

Electrophilic Reactivity Patterns of the Thiophene Ring and Sulfonyl Fluoride Group

The thiophene ring in 2-thiophenesulfonyl fluoride, 5-chloro- is deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups: the 2-sulfonyl fluoride and the 5-chloro substituents. The sulfonyl fluoride group is a strong deactivating group and acts as a meta-director. In the context of the thiophene ring, this directs incoming electrophiles to the 4-position. The 5-chloro group is also deactivating but is an ortho-para director. Its directing influence would be towards the 3 and 4-positions.

The combined effect of these two substituents strongly deactivates the ring and directs any potential electrophilic attack to the 4-position. Experimental evidence from the closely related 5-chloro-2-thiophenesulfonyl chloride confirms this, as its nitration with fuming nitric acid yields the 5-chloro-4-nitro-2-thiophenesulfonyl chloride. Therefore, it can be confidently predicted that electrophilic substitution on 2-thiophenesulfonyl fluoride, 5-chloro- will also occur at the 4-position, though likely requiring harsh reaction conditions due to the deactivated nature of the ring. The sulfonyl fluoride group itself is generally unreactive towards electrophiles under typical electrophilic aromatic substitution conditions.

Comparative Reactivity Studies with Other Sulfonyl Halides (Chlorides, Bromides)

Comparative studies of 2-thiophenesulfonyl fluoride, 5-chloro- with its corresponding chloride and bromide analogues reveal significant differences in reactivity, largely attributable to the nature of the halogen leaving group. Sulfonyl fluorides are generally more thermally and chemically robust and less reactive towards hydrolysis than their chloride and bromide counterparts. tandfonline.com

The lower reactivity of the sulfonyl fluoride is due to the strong sulfur-fluorine bond. This difference in leaving group ability influences the position of the transition state in nucleophilic substitution reactions. For the hydrolysis of thiophene-2-sulfonyl halides, the leaving group ability increases from F to Cl to Br. This trend is reflected in the Hammett plots for reactions with anilines, where the rho (ρ) value is larger for the fluoride (-3.6) than for the chloride (-1.9) and the bromide (-0.9). This suggests that the transition state for the fluoride has a greater degree of bond formation with the incoming nucleophile.

The shape of the Hammett plots for the hydrolysis of these sulfonyl halides also differs. While the fluorides give a U-shaped plot, the chlorides and bromides also exhibit curved plots, but the position of the minimum and the degree of curvature can change with the solvent system. These differences underscore the delicate balance of factors, including leaving group ability and transition state structure, that govern the reactivity of these compounds.

Exploration of Radical-Mediated Transformations

While the ionic reactivity of 2-thiophenesulfonyl fluoride, 5-chloro- is a primary focus of its synthetic applications, the exploration of its behavior in radical-mediated transformations offers a pathway to novel molecular architectures. The presence of both a sulfonyl fluoride group and a chlorinated thiophene ring suggests multiple potential pathways for radical reactions. Although specific literature detailing the radical chemistry of 2-thiophenesulfonyl fluoride, 5-chloro- is not abundant, its reactivity can be inferred from the well-established principles of radical chemistry of analogous aryl sulfonyl fluorides and thiophene derivatives.

Recent advancements in photoredox catalysis have enabled the generation of sulfonyl radicals from their corresponding sulfonyl fluorides under mild conditions. frontiersin.org This approach typically involves a single-electron transfer (SET) to the sulfonyl fluoride, leading to the cleavage of the sulfur-fluorine bond and the formation of a sulfonyl radical. This reactive intermediate can then participate in a variety of transformations.

One plausible radical-mediated transformation for 2-thiophenesulfonyl fluoride, 5-chloro- is its addition to unsaturated systems, such as alkenes and alkynes. The photocatalytic generation of the 5-chloro-2-thiophenesulfonyl radical could be followed by its addition across a double or triple bond, leading to the formation of a new carbon-sulfur bond and a carbon-centered radical. This radical can be further functionalized, for instance, by trapping with a suitable radical acceptor or by participating in a cyclization reaction.

Another potential avenue for radical reactivity involves the thiophene ring itself. Thiophene and its derivatives are known to undergo radical substitution reactions. In the case of 2-thiophenesulfonyl fluoride, 5-chloro-, a radical could potentially attack the thiophene ring, leading to the substitution of a hydrogen atom or the chlorine atom. The regioselectivity of such a reaction would be influenced by the directing effects of the sulfonyl fluoride and chloro substituents.

Furthermore, the chlorine atom at the 5-position of the thiophene ring could be a site for radical-mediated transformations. For instance, under certain conditions, it might be possible to achieve a radical-mediated cross-coupling reaction at this position.

The following table outlines potential radical-mediated transformations of 2-thiophenesulfonyl fluoride, 5-chloro-, based on established reactivity patterns of similar compounds.

| Transformation | Reactants | Reagents/Conditions | Potential Product(s) |

| Radical Addition to Alkenes | 2-Thiophenesulfonyl fluoride, 5-chloro-, Alkene | Photocatalyst (e.g., Ru(bpy)₃Cl₂ or Ir(ppy)₃), Light (e.g., blue LEDs) | Adduct of the 5-chloro-2-thiophenesulfonyl radical across the double bond |

| Radical Addition to Alkynes | 2-Thiophenesulfonyl fluoride, 5-chloro-, Alkyne | Photocatalyst, Light | Vinyl sulfone derivative |

| Radical Arylation | 2-Thiophenesulfonyl fluoride, 5-chloro-, Arene | Radical initiator (e.g., AIBN), Heat or Light | Aryl-substituted thiophene derivative |

| Radical-mediated Cross-Coupling | 2-Thiophenesulfonyl fluoride, 5-chloro-, Coupling partner (e.g., boronic acid) | Photocatalyst, Base, Light | Cross-coupled product at the 5-position |

It is important to note that the feasibility and outcomes of these proposed transformations would require experimental validation. The interplay between the electronic properties of the sulfonyl fluoride group and the chloro substituent, as well as the inherent reactivity of the thiophene ring, would ultimately govern the course of these radical reactions.

Strategic Applications of 2 Thiophenesulfonyl Fluoride, 5 Chloro in Complex Organic Synthesis

Utilization as a Versatile Organic Building Block

2-Thiophenesulfonyl fluoride (B91410), 5-chloro- serves as a highly adaptable building block in the construction of complex molecular architectures. The presence of both a sulfonyl fluoride and a chloro substituent on the thiophene (B33073) ring allows for a range of chemical transformations, enabling the introduction of the 5-chlorothiophen-2-yl-sulfonyl moiety into various organic molecules. This versatility is crucial in the synthesis of novel compounds with potential biological activity.

The reactivity of the sulfonyl fluoride group allows for nucleophilic substitution reactions with a variety of nucleophiles, including amines, phenols, and alcohols, to form the corresponding sulfonamides, sulfonate esters, and sulfonic acids, respectively. These functional groups are prevalent in many biologically active molecules. The chloro group on the thiophene ring can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds and further elaborate the molecular structure.

The strategic combination of these reactive sites allows for a stepwise and controlled synthesis of complex target molecules. For instance, the sulfonyl fluoride can first react with a primary amine to form a stable sulfonamide linkage, followed by a palladium-catalyzed cross-coupling reaction at the chloro position to introduce additional molecular complexity. This orthogonal reactivity makes 2-Thiophenesulfonyl fluoride, 5-chloro- a valuable tool for the synthesis of diverse compound libraries.

"Click Chemistry" Methodologies Employing the Sulfonyl Fluoride Motif

The sulfonyl fluoride group of 2-Thiophenesulfonyl fluoride, 5-chloro- is a key participant in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful "click chemistry" platform. acs.org This methodology is characterized by its high efficiency, broad functional group tolerance, and the formation of stable, covalent linkages.

Assembly of Sulfur Dioxide-Linked Molecular Architectures

SuFEx chemistry enables the rapid and efficient assembly of molecules linked by a sulfur dioxide (-SO2-) group. acs.org The reaction of 2-Thiophenesulfonyl fluoride, 5-chloro- with various nucleophiles, such as phenols or amines, results in the formation of robust sulfonate ester or sulfonamide bonds. This strategy has been employed to connect different molecular fragments, leading to the construction of diverse and complex chemical entities. The inertness of the S-F bond under many reaction conditions, coupled with its specific reactivity towards certain nucleophiles under the right catalytic conditions, makes it an ideal connector in modular synthesis. acs.org

Chemical Ligation with Macromolecules (e.g., proteins, nucleic acids) emphasizing chemical linkage

A significant application of the sulfonyl fluoride motif is in the chemical ligation with biological macromolecules. acs.org Sulfonyl fluorides can react with specific amino acid residues on proteins, such as lysine (B10760008), tyrosine, and histidine, to form stable covalent bonds. acs.org This allows for the site-specific labeling of proteins with probes, the development of covalent inhibitors, and the construction of antibody-drug conjugates. The stability of the resulting sulfonamide or sulfonate ester linkage is a key advantage in biological systems. acs.orgacs.org

Comparative Assessment with Amide and Phosphate (B84403) Coupling Strategies

The SuFEx methodology, utilizing sulfonyl fluorides like 2-Thiophenesulfonyl fluoride, 5-chloro-, offers a valuable alternative to traditional amide and phosphate coupling strategies. While amide and phosphate bonds are ubiquitous in nature and synthetic chemistry, the sulfonamide and sulfonate ester linkages formed through SuFEx provide distinct advantages in certain contexts.

| Coupling Strategy | Linkage Formed | Key Features | Advantages | Disadvantages |

| Amide Coupling | Amide (-CONH-) | Prevalent in peptides and proteins. | Well-established chemistry, stable bond. | Can be susceptible to enzymatic cleavage. |

| Phosphate Coupling | Phosphate ester (-OPO(OH)O-) | Found in DNA, RNA, and signaling molecules. | Biologically relevant, dynamic linkage. | Can be hydrolytically unstable. |

| SuFEx (Sulfonyl Fluoride) | Sulfonamide (-SO2NH-), Sulfonate Ester (-SO2O-) | Stable, covalent linkage. | High stability, orthogonal reactivity, suitable for bioconjugation. | Less prevalent in nature. |

Synthesis of Advanced Heterocyclic and Polycyclic Compounds

The thiophene ring of 2-Thiophenesulfonyl fluoride, 5-chloro- serves as a scaffold for the synthesis of more complex heterocyclic and polycyclic systems. While specific examples starting directly from this compound are not extensively documented in readily available literature, the general reactivity of substituted thiophenes provides a clear pathway for such transformations.

The chloro- and sulfonyl fluoride groups can be manipulated or replaced to facilitate ring-forming reactions. For instance, the chloro group can be displaced by a nucleophile that is part of another ring system, leading to the formation of fused heterocycles. Alternatively, the sulfonyl group can be reduced or transformed into other functional groups that can then participate in cyclization reactions. The inherent aromaticity and electronic properties of the thiophene ring also influence the regioselectivity and reactivity of these synthetic transformations. The synthesis of fluorinated thiophenes and their analogues is an active area of research, with applications in materials science and medicinal chemistry. researchgate.net

Contributions to Combinatorial Chemistry and Library Synthesis

The concept of using versatile building blocks with multiple reactive sites is central to combinatorial chemistry and the generation of compound libraries for drug discovery. researchgate.net While direct and extensive application of 2-Thiophenesulfonyl fluoride, 5-chloro- in large-scale library synthesis is not widely reported, its properties make it an excellent candidate for such endeavors.

Research on Derivatives and Analogues of 2 Thiophenesulfonyl Fluoride, 5 Chloro

Synthesis and Characterization of Thiophenesulfonamides and Sulfonohydrazides

The conversion of 2-thiophenesulfonyl fluoride (B91410), 5-chloro- into its corresponding sulfonamides and sulfonohydrazides is a primary step in the development of its derivatives. These reactions typically involve the nucleophilic substitution of the fluorine atom by an amine or hydrazine (B178648), respectively.

Thiophenesulfonamides are generally synthesized by reacting the sulfonyl fluoride with a primary or secondary amine. This reaction is often carried out in the presence of a base to neutralize the hydrofluoric acid byproduct. The resulting 5-chlorothiophene-2-sulfonamides are stable compounds that can be further modified. organic-chemistry.org The characterization of these compounds relies on standard spectroscopic techniques. For instance, the PubChem database provides spectral information for 5-chlorothiophene-2-sulfonamide (B1586055), including Fourier-transform infrared (FTIR) spectroscopy data, which would show characteristic peaks for the sulfonamide group (S=O and N-H stretching) and the substituted thiophene (B33073) ring. nih.gov

Similarly, 5-chlorothiophene-2-sulfonohydrazide (B1302137) can be prepared by the reaction of 5-chloro-2-thiophenesulfonyl chloride with hydrazine hydrate. semanticscholar.org While the direct synthesis from the sulfonyl fluoride is also feasible, the sulfonyl chloride is a common precursor. nih.gov The resulting sulfonohydrazide is a key intermediate for the synthesis of various heterocyclic systems and has been noted for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai

Table 1: Spectroscopic Data for 5-Chlorothiophene-2-sulfonamide

| Technique | Key Features |

|---|---|

| FTIR | Characteristic absorptions for S=O stretching, N-H stretching, and thiophene ring vibrations. nih.gov |

| 1H NMR | Signals corresponding to the protons on the thiophene ring and the amine group. |

| 13C NMR | Resonances for the carbon atoms of the thiophene ring and any substituents. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |

Note: Detailed spectral data can be found in public repositories such as PubChem.

Functionalization and Derivatization at the Thiophene Moiety

The thiophene ring of 5-chloro-2-thiophenesulfonyl derivatives offers several positions for further functionalization, allowing for the creation of a diverse library of compounds. Common strategies include electrophilic substitution and metal-catalyzed cross-coupling reactions.

For instance, the bromine atom in 5-bromo-N-alkylthiophene-2-sulfonamides, an analogue of the chloro-derivative, has been successfully utilized in Suzuki-Miyaura cross-coupling reactions to introduce various aryl groups at the 5-position of the thiophene ring. organic-chemistry.org This palladium-catalyzed reaction demonstrates the feasibility of C-C bond formation on the thiophene scaffold, significantly expanding the accessible chemical space. nih.govnih.govrsc.orgd-nb.info

Furthermore, the synthesis of 5-chlorothiophene-2-carboxylic acid from 2-thiophenecarboxaldehyde via chlorination highlights another route for modifying the thiophene ring, in this case, the introduction of a carboxylic acid group at the 2-position, which can then be used for further derivatization. nih.gov Such transformations indicate that the inherent reactivity of the thiophene ring can be harnessed to introduce a wide range of functional groups.

Structural Modifications of the Sulfonyl Fluoride Group

The sulfonyl fluoride group is not merely a reactive handle for the synthesis of sulfonamides; its unique properties also make it a subject of structural modification and bioisosteric replacement studies. The strong S-F bond confers considerable stability to sulfonyl fluorides compared to other sulfonyl halides. nih.gov

The sulfonyl fluoride moiety can be converted to other functional groups, although this is less common than its reaction with nucleophiles. For example, under specific conditions, aryl sulfonyl fluorides can participate in Suzuki-Miyaura coupling reactions, leading to the formation of biaryl compounds through the cleavage of the C-S bond. rsc.orgnih.govresearchgate.netnih.govresearchgate.net This showcases a less conventional reactivity pattern for this functional group.

Moreover, the concept of bioisosteric replacement is relevant to the sulfonyl fluoride group. In drug design, fluorine and fluorine-containing groups are often used to modulate the physicochemical properties of a molecule. chemrxiv.orgnih.gov The sulfonyl fluoride group can be considered a bioisostere for other functionalities, and its replacement with other groups can lead to derivatives with altered biological activity and pharmacokinetic profiles. researchgate.net

Development of Novel Thiophene-Based Chemical Scaffolds

The derivatives of 2-thiophenesulfonyl fluoride, 5-chloro- serve as precursors for the construction of more complex, novel thiophene-based chemical scaffolds. The inherent aromaticity and substitution pattern of the thiophene ring make it a privileged scaffold in medicinal chemistry. rroij.com

A notable example is the use of 5-chlorothiophene-2-carboxylic acid, a close derivative, in the synthesis of the anticoagulant drug Rivaroxaban. This demonstrates the utility of this chemical motif in the construction of biologically active molecules. The synthesis of thiophene analogues of other complex molecules, such as 5-chloro-5,8-dideazafolic acid, further illustrates the potential of these building blocks in creating novel therapeutic agents. nih.gov The fusion of the thiophene ring with other heterocyclic systems can lead to the formation of novel polycyclic scaffolds with unique three-dimensional structures and biological properties. rroij.comresearchgate.net

Structure-Reactivity Relationships in 5-chloro-2-thiophenesulfonyl Derivatives

The reactivity of 5-chloro-2-thiophenesulfonyl derivatives is significantly influenced by the electronic effects of the substituents on the thiophene ring. The interplay between the electron-withdrawing sulfonyl fluoride group and the chloro substituent, as well as any additional functional groups, dictates the outcome of chemical transformations.

Kinetic studies on the nucleophilic substitution reactions of substituted thiophen-2-sulfonyl halides have provided valuable insights into their reaction mechanisms. researchgate.net The application of the Hammett equation, a tool for quantifying the electronic effects of substituents on reaction rates, has been used to analyze the reactivity of substituted thiophenes. rsc.orgwikipedia.orgdalalinstitute.comlibretexts.orgdalalinstitute.com For instance, the hydrolysis of substituted thiophene-2-sulfonyl chlorides and bromides has been shown to exhibit curved Hammett plots under certain conditions, suggesting a change in the transition state structure or reaction mechanism with varying substituents. rsc.org

Computational studies, employing methods such as Density Functional Theory (DFT), have also been utilized to investigate the reactivity and electronic properties of thiophene derivatives. semanticscholar.orgnih.govrsc.org These studies can provide a deeper understanding of the structure-reactivity relationships by modeling the electronic distribution, orbital energies, and reaction pathways of these molecules. nih.gov The electrophilicity and nucleophilicity of different sites on the thiophene ring can be predicted, guiding the rational design of new synthetic strategies and novel compounds with desired properties.

Advanced Computational and Theoretical Studies of 2 Thiophenesulfonyl Fluoride, 5 Chloro

Quantum Mechanical Investigations of Molecular and Electronic Structure

There are no specific published quantum mechanical investigations detailing the molecular and electronic structure of 5-chloro-2-thiophenesulfonyl fluoride (B91410). Such studies, typically employing methods like Density Functional Theory (DFT), would theoretically calculate and describe:

Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles.

Electronic Properties: Distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the resulting energy gap.

Spectroscopic Properties: Predictions of vibrational frequencies (IR, Raman) and NMR chemical shifts.

While studies exist for other thiophene-based molecules and sulfonyl fluorides, these results cannot be directly extrapolated to provide accurate data for the 5-chloro- substituted variant. mdpi.com

Computational Modeling of Reaction Pathways and Transition States

No computational models for the reaction pathways and transition states involving 5-chloro-2-thiophenesulfonyl fluoride have been reported. This type of research would involve mapping the energy landscape for its chemical reactions, such as its participation in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. These models are crucial for understanding reaction mechanisms, predicting reaction kinetics, and identifying key intermediates and the energy barriers that govern the transformation. Research has been conducted on related processes, such as the photoinduced chloro-fluorosulfonyl functionalization of alkynes, but does not focus on this specific thiophene (B33073) compound. researchgate.net

Prediction of Reactivity and Selectivity Parameters

Specific predicted reactivity and selectivity parameters for 5-chloro-2-thiophenesulfonyl fluoride are not available. Computational chemistry allows for the calculation of various descriptors to predict how a molecule will react, including:

Electrostatic Potential Maps: To identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Fukui Functions: To predict the sites most susceptible to nucleophilic, electrophilic, or radical attack.

Global Reactivity Descriptors: Such as electronegativity, hardness, and electrophilicity index, which provide a general measure of a molecule's reactivity.

Without dedicated studies, these parameters remain uncalculated for this compound.

Solvation Models and Their Influence on Predicted Chemical Behavior

The influence of different solvent environments on the predicted chemical behavior of 5-chloro-2-thiophenesulfonyl fluoride has not been computationally studied. Solvation models, both implicit (treating the solvent as a continuous medium) and explicit (including individual solvent molecules), are used to simulate how a solvent affects a molecule's conformation, stability, and reactivity in solution. Understanding these effects is critical, as most chemical reactions are performed in a solvent. Research on other compounds, such as cyclic ether electrolytes, highlights the importance of solvation but provides no direct information on 5-chloro-2-thiophenesulfonyl fluoride. nih.gov

Future Research Trajectories and Perspectives for 2 Thiophenesulfonyl Fluoride, 5 Chloro

Innovation in Sustainable Synthetic Methodologies

The traditional synthesis of aryl sulfonyl fluorides often involves a two-step process: the chlorosulfonation of an aromatic ring followed by a halide exchange reaction to replace the more reactive sulfonyl chloride with a fluoride (B91410). ontosight.ainih.gov While effective, these methods can involve harsh reagents. A significant future direction lies in the development of greener, more sustainable synthetic routes.

Recent advancements have demonstrated the viability of converting easily accessible and less odorous raw materials like thiols and disulfides directly into sulfonyl fluorides. nih.goveurekalert.org One promising green approach involves an electrochemical oxidative coupling of thiols with potassium fluoride (KF), an inexpensive and safe fluoride source. nih.gov This method avoids the need for harsh oxidants or chlorinating agents, generating hydrogen as the only benign byproduct. nih.govresearchgate.net Another innovative, environmentally friendly process uses a combination of SHC5® (a highly reactive and easy-to-handle reagent) and KF to convert thiols or disulfides into sulfonyl fluorides, yielding only non-toxic salts as byproducts. eurekalert.org

Future research for 2-Thiophenesulfonyl fluoride, 5-chloro- will likely focus on adapting these sustainable methods. The development of a one-pot synthesis from 5-chloro-2-mercaptothiophene would represent a significant step forward, improving efficiency and reducing the environmental impact compared to multi-step syntheses starting from precursors like 5-chloro-2-thiophenesulfonyl chloride. chemsynthesis.comgssrr.org

| Synthetic Approach | Precursors | Key Reagents | Advantages | Potential for 2-Thiophenesulfonyl fluoride, 5-chloro- |

| Traditional Halide Exchange | 5-chloro-2-thiophenesulfonyl chloride | Fluoride salts (e.g., KF) | Established method | Current standard, but less sustainable |

| Electrochemical Oxidation | 5-chloro-2-mercaptothiophene | Potassium Fluoride (KF) | Environmentally benign, mild conditions, avoids harsh oxidants | High potential for a greener synthesis |

| SHC5®-Mediated Conversion | 5-chloro-2-mercaptothiophene or its disulfide | SHC5®, Potassium Fluoride (KF) | Low environmental impact, simple protocol, scalable | Promising for safe, low-cost industrial production |

Discovery of Unprecedented Chemical Transformations

The primary application of 2-Thiophenesulfonyl fluoride, 5-chloro- is as a hub for SuFEx click chemistry, which is prized for its reliability and high yield in linking molecular building blocks. celluars.comtue.nleurekalert.org The sulfonyl fluoride group serves as a stable yet reactive connector for assembling complex molecules, including conjugates with proteins or nucleic acids. celluars.comcenmed.com

While SuFEx is well-established, future research will aim to uncover unprecedented chemical transformations. The unique electronic properties of the 5-chlorothiophene ring, combined with the S(VI)-F moiety, may enable novel reactivities. Research could explore:

Catalytic Cycles: Developing new catalytic reactions where the sulfonyl fluoride group is regenerated after participating in a transformation.

Novel Rearrangements: Investigating whether the 5-chlorothiophene sulfonyl fluoride scaffold can undergo unique intramolecular rearrangements under specific conditions (e.g., photochemical or transition-metal-catalyzed) to generate novel heterocyclic systems.

Orthogonal Reactivity: Exploring reactions that are orthogonal to SuFEx, allowing for sequential modifications of a molecule containing the 5-chloro-2-thiophenesulfonyl fluoride motif without disturbing the sulfonyl fluoride group itself, enabling more complex multi-step syntheses.

These investigations could expand the utility of this compound far beyond its current role as a simple linker, turning it into a versatile platform for constructing diverse and complex molecular architectures.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods from batch to continuous flow processing offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. The synthesis of sulfonyl fluorides is particularly well-suited for this transition.

Researchers have successfully developed a flow chemistry approach for the electrochemical oxidative coupling of thiols and potassium fluoride. tue.nlresearchgate.net By using a flow reactor with a short distance between the electrodes, reaction times have been dramatically reduced from 6-36 hours in batch to as little as 5 minutes in a continuous flow setup. tue.nlresearchgate.net This intensification is attributed to superior mass transport and a high electrode surface-to-volume ratio within the microreactor. researchgate.net

Future work will focus on integrating the synthesis of 2-Thiophenesulfonyl fluoride, 5-chloro- into such automated platforms. A fully "telescoped" process, where the electrochemical synthesis in flow is directly coupled to a subsequent SuFEx reaction without intermediate purification, has already been demonstrated for other sulfonyl fluorides. tue.nl Applying this concept to 2-Thiophenesulfonyl fluoride, 5-chloro- would enable the on-demand, automated synthesis of its derivatives, accelerating discovery in fields like medicinal chemistry and materials science.

| Parameter | Batch Synthesis | Flow Synthesis | Advantage of Flow |

| Reaction Time | 6 - 36 hours | ~ 5 minutes | Drastic reduction in time |

| Scalability | Limited by vessel size | Easily scalable by extending run time | Higher throughput |

| Mass Transport | Diffusion limited | Enhanced by microfluidics | Increased reaction efficiency |

| Process Control | Difficult to control temperature/concentration gradients | Precise control over parameters | Higher reproducibility and safety |

Design of Next-Generation Chemical Reagents

Beyond its role in synthesis, the 5-chloro-2-thiophenesulfonyl fluoride scaffold is a promising starting point for designing next-generation chemical reagents with tailored functions. The sulfonyl fluoride moiety is a "privileged" functional group known for its application in creating covalent protein modifiers, potent enzyme inhibitors, and activity-based chemical probes. nih.govnih.gov

Future research trajectories in this area include:

Covalent Inhibitors: Designing molecules where the 5-chloro-2-thiophenesulfonyl fluoride warhead is attached to a ligand that targets a specific protein. The reagent would first bind non-covalently and then form a stable covalent bond with a nearby nucleophilic amino acid residue (like lysine (B10760008) or tyrosine), leading to potent and durable inhibition. nih.gov

Activity-Based Probes (ABPs): Developing ABPs based on this scaffold to selectively label and identify active enzymes in complex biological systems. The thiophene (B33073) ring can be further functionalized with reporter tags (e.g., fluorophores or biotin) to allow for visualization and isolation of protein targets.

Materials Science Building Blocks: Utilizing the compound to create functionalized polymers and advanced materials. chemimpex.com The robust nature of the sulfonyl fluoride allows it to be incorporated into polymer backbones or side chains via SuFEx polymerization, potentially yielding materials with enhanced thermal stability or specific electronic properties derived from the chlorothiophene unit.

The combination of the stable, selectively reactive sulfonyl fluoride with the functionalizable and electronically distinct chlorothiophene ring provides a versatile platform for the rational design of sophisticated chemical tools for biology and materials science.

常见问题

Q. What synthetic routes are commonly used to prepare 5-chloro-2-thiophenesulfonyl fluoride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves fluorination of the corresponding sulfonic acid derivative. A common approach is reacting 5-chloro-2-thiophenesulfonic acid with a fluorinating agent like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) under controlled conditions. Optimization includes:

- Temperature : Reactions often require reflux in anhydrous solvents (e.g., dichloromethane or THF) .

- Catalysts : Lewis acids like BF₃ may enhance reactivity in fluorination steps .

- Purity Control : Intermediate purification via recrystallization or column chromatography ensures high yields (>75%) .

Table 1 : Comparison of Fluorinating Agents

| Agent | Yield (%) | Reaction Time (h) | Safety Considerations |

|---|---|---|---|

| SF₄ | 85–90 | 6–8 | High toxicity |

| DAST | 70–80 | 12–24 | Moisture-sensitive |

Q. What spectroscopic techniques are critical for confirming the structure and purity of 5-chloro-2-thiophenesulfonyl fluoride?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for thiophene) and sulfonyl fluoride groups (no protons). ¹⁹F NMR confirms the presence of the –SO₂F group (δ –110 to –120 ppm) .

- IR Spectroscopy : Key peaks include S=O stretching (~1350 cm⁻¹) and S–F vibrations (~750 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 210–212 (M⁺) confirm the molecular formula C₄HClFOS₂ .

Advanced Research Questions

Q. How can solvolysis kinetics of 5-chloro-2-thiophenesulfonyl fluoride in hydroxylic solvents be analyzed, and what mechanistic insights do they provide?

- Methodological Answer : Solvolysis studies use the Grunwald-Winstein equation to correlate reactivity with solvent ionizing power (Y values). For example:

- Experimental Design : Conduct reactions in binary solvent systems (e.g., ethanol-water) at 25–60°C. Monitor progress via conductivity or HPLC .

- Data Analysis : Linear free-energy relationships (LFERs) reveal whether the mechanism is SN1-like (solvent-assisted) or SN2-like (nucleophile-dependent). For 5-chloro-2-thiophenesulfonyl fluoride, solvolysis in methanol shows a dual mechanism dominated by solvent polarity .

Q. How can computational methods resolve contradictions in reported reaction yields with different nucleophiles?

- Methodological Answer : Discrepancies in nucleophilic substitution outcomes (e.g., amines vs. alcohols) can be modeled using density functional theory (DFT) . Key steps include:

- Transition State Analysis : Calculate activation barriers for nucleophilic attack on the sulfonyl fluoride group.

- Solvent Effects : Use continuum solvation models (e.g., COSMO) to simulate solvent interactions.

Example: DFT studies show steric hindrance from the 5-chloro substituent reduces reactivity with bulky amines, aligning with experimental yield drops (~20% for tert-butylamine vs. 70% for methylamine) .

Q. What strategies mitigate toxicity risks during in vitro studies involving 5-chloro-2-thiophenesulfonyl fluoride?

- Methodological Answer :

- Handling Protocols : Use glove boxes or fume hoods with HEPA filters to prevent inhalation exposure.

- Waste Management : Neutralize residual fluoride ions with calcium hydroxide to form insoluble CaF₂ .

- Biological Assays : Replace in vivo testing with in silico toxicity prediction tools (e.g., ProTox-II) to prioritize safer derivatives .

Data Contradiction Analysis

Q. Why do NMR spectra of 5-chloro-2-thiophenesulfonyl fluoride sometimes show unexpected peaks, and how can these be addressed?

- Methodological Answer : Contaminants like residual solvents (e.g., DMSO-d₆) or hydrolysis products (e.g., sulfonic acids) may cause extra peaks. Solutions include:

- Deuterated Solvent Purity : Use freshly distilled CDCl₃ or D₂O to avoid solvent artifacts .

- Hydrolysis Prevention : Store samples under inert atmosphere (N₂/Ar) at –20°C to inhibit moisture-induced degradation .

Applications in Drug Development

Q. How is 5-chloro-2-thiophenesulfonyl fluoride utilized in covalent inhibitor design for kinase targets?

- Methodological Answer : The sulfonyl fluoride group acts as an electrophilic "warhead" to form covalent bonds with cysteine residues in kinases. Key steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。